molecular formula C23H32N6O4S B12360651 2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one

2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one

Cat. No.: B12360651
M. Wt: 492.6 g/mol
InChI Key: SECKRCOLJRRGGV-IWFQOFTGSA-N
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Description

2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including an ethoxy group, a sulfonyl group, and a piperazine ring with deuterium atoms. Its molecular formula is C23H24D8N6O5S, and it has a molecular weight of 512.65 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of deuterium atoms can influence the compound’s metabolic stability and pharmacokinetics, potentially enhancing its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and reduce the rate of metabolic degradation. This can result in improved pharmacokinetic properties and potentially greater therapeutic efficacy compared to its non-deuterated counterparts .

Properties

Molecular Formula

C23H32N6O4S

Molecular Weight

492.6 g/mol

IUPAC Name

2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C23H32N6O4S/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30)/i11D2,13D2

InChI Key

SECKRCOLJRRGGV-IWFQOFTGSA-N

Isomeric SMILES

[2H]C1(C(N(CCN1CC)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=NC(=C4C(=O)N3)C)CCC)([2H])[2H])[2H]

Canonical SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C

Origin of Product

United States

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